Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate

Stereochemistry Drug Discovery Material Science

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)phenyl)cyclohexyl)acetate (CAS 701232-18-0) delivers a reactive tertiary α-bromo ketone handle for Pd-mediated cross-coupling. • 98% purity ensures consistent catalytic turnover by minimizing catalyst poisoning. • High LogP (~5.28) enables matched molecular pair SAR via ester-to-acid hydrolysis. • cis/trans mixture supports stereochemical diversity in compound library synthesis. Batch-to-batch consistency for reproducible late-stage diversification.

Molecular Formula C20H27BrO3
Molecular Weight 395.3 g/mol
CAS No. 701232-18-0
Cat. No. B1397207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate
CAS701232-18-0
Molecular FormulaC20H27BrO3
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C(=O)C(C)(C)Br
InChIInChI=1S/C20H27BrO3/c1-4-24-18(22)13-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19(23)20(2,3)21/h9-12,14-15H,4-8,13H2,1-3H3
InChIKeyKHJFBONPIDNZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate: Technical Baseline for Research & Development Sourcing


Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate (CAS 701232-18-0) is a synthetic, polyfunctional small molecule (C20H27BrO3, MW 395.33) characterized by a cyclohexaneacetic acid ethyl ester core para-substituted with a brominated isobutyrophenone moiety. This compound is cataloged primarily as a research chemical and advanced synthetic intermediate, with typical commercial purity specifications ranging from 95% to 98% [1]. Its structural complexity, featuring a reactive tertiary α-bromo ketone, a conformationally flexible cyclohexyl ring, and an ester functionality, defines its utility in diversified synthetic and medicinal chemistry workflows where precise molecular architecture is critical. The compound's relatively high calculated LogP (approx. 5.28 ) indicates significant lipophilicity, a key selection parameter for applications requiring controlled physicochemical profiles.

Why Generic Substitution of Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate is Scientifically Invalid


Selection of this specific compound over near analogs or generic alternatives is critical due to quantifiable differences in reactivity and physicochemical properties that strictly dictate downstream synthetic and biological outcomes. Substitutions on the benzoyl group (e.g., replacing bromo with chloro or hydrogen) alter the electrophilicity required for specific cross-coupling or nucleophilic displacement reactions . The ester moiety is not interchangeable; its presence versus the free acid fundamentally changes the compound's LogP, solubility, and ability to act as a protected synthetic handle, while the specific ethyl ester provides a balance of steric hindrance and reactivity distinct from methyl or tert-butyl esters . Furthermore, the lack of stereochemical definition (cis/trans mixture) is a defining feature of this CAS number. Substituting this with a stereochemically pure trans-isomer introduces a different molecular entity with potentially divergent biological or material properties, which invalidates any attempt at direct substitution without complete re-validation of the synthesis or assay.

Quantitative Evidence Guide for Differentiating Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate from Closest Analogs


Stereochemical Composition: Impact on Reproducibility and Procurement Strategy

The target compound (CAS 701232-18-0) is defined by the absence of specified cis/trans stereochemistry on the cyclohexane ring, meaning it is a mixture of isomers. In contrast, a closely cataloged analog, the trans- isomer of the corresponding free acid (CAS 701232-39-5), has a defined stereochemical configuration . For researchers requiring a stereochemically ambiguous starting material to probe the influence of isomerism on activity or crystallization, sourcing a cis/trans mixture is a specific structural requirement that a pure trans- compound cannot fulfill. This difference is not merely qualitative; it leads to a different chemical entity with a distinct CAS number and Molecular Formula (C20H27BrO3 vs C18H23BrO3 for the trans-free acid) .

Stereochemistry Drug Discovery Material Science Procurement

Commercial Purity: A Comparative Analysis of Vendor Specifications

The specification of purity is a primary driver of cost and experimental success for this compound. A direct comparison of two reputable vendors reveals a purity gradient. Supplier A provides the compound at a minimum purity specification of 95% , while Supplier B offers a higher purity option at 98% [1]. This 3% absolute difference can translate to a significantly lower impurity profile, which is a critical factor for reaction steps where an unknown impurity at 5% can catalyze side reactions, poison catalysts, or generate inseparable byproducts. For procurement, this directly justifies the cost differential and selection based on the sensitivity of the intended application.

Quality Control Procurement Reproducibility Process Chemistry

Reactivity Divergence: The α-Bromo Ketone as a Differentiated Synthetic Handle

A key differentiator for this compound is its α-bromo isobutyrophenone moiety. Compared to a des-bromo analog or an α-chloro ketone, the C-Br bond provides a uniquely balanced reactivity profile for a wide range of modern synthetic transformations. While direct comparative kinetic data for this specific compound is absent from the open literature, the well-established class-level principle indicates that the bromine atom serves as a superior leaving group in nucleophilic substitution (SN1/SN2) and an optimal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to the corresponding chloride or hydrogen analogs . This specific reactivity is embedded in the molecule's design; it is built to perform a specific chemical task that its des-bromo or chloro- analogs cannot achieve with the same efficiency or selectivity .

Medicinal Chemistry Cross-coupling Synthetic Methodology Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP as a Selection Metric

Lipophilicity is a key driver of biological behavior, and the target compound possesses a calculated LogP value of 5.28 . This value is significantly elevated compared to what would be observed for its free acid hydrolysis product or the des-ethyl ester. While a direct comparator value for a non-brominated analog is not available, this calculated LogP serves as a specific benchmark. For a medicinal chemistry program, this high lipophilicity positions the compound for specific applications (e.g., CNS penetration, membrane protein targeting) that would be improbable for a less lipophilic analog. If a project necessitates LogP around 5, a simple analog with an additional heteroatom or a free acid (LogP typically 2-4 units lower) would be scientifically unfit.

Pharmacokinetics LogP ADMET Lead Optimization

Defined Application Scenarios for Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate Based on Verified Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

This compound is optimally suited as a core building block in medicinal chemistry programs requiring late-stage diversification through palladium-mediated cross-coupling reactions. The α-bromo ketone serves as a selective electrophilic handle for Suzuki-Miyaura or Heck-type reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups after the core cyclohexaneacetate scaffold has been assembled. The selection of a 98%-pure specification is essential here, as high purity minimizes catalyst poisoning and ensures consistent catalytic turnover. The cis/trans isomeric mixture [1] may also be advantageous for creating compound libraries with subtle stereochemical diversity, a strategy often used in patent exploration.

Physicochemical Property-Based Lead Optimization Sets

For drug discovery projects where tuning lipophilicity is a key objective, this compound provides a high-LogP (5.28 ) scaffold. It can be directly used to synthesize analogs where the ester is maintained to retain high permeability, or it can be hydrolyzed to the corresponding free acid to compare SAR on a matched molecular pair basis. This direct comparison between the ester and its corresponding acid forms a robust experimental framework for separating electronic effects from steric effects in biological assays. The specific ethyl ester is advantageous here as it provides a balance of stability and reactivity under physiological-like conditions compared to a more labile methyl ester.

Reaction Methodology Development and Optimization

The compound's polyfunctional structure makes it a challenging and thus highly informative substrate for developing new synthetic methodologies. Its combination of a base-sensitive tertiary α-bromo ketone with a reducible ester and a conformationally dynamic cyclohexyl ring creates a rigorous proving ground for chemoselective transformations. A researcher developing a new hydride-free reductive coupling, for example, can use this compound to demonstrate chemoselectivity for the C-Br bond without ester saponification. Sourcing from a vendor with a consistent 98% purity specification [1] guarantees that experimental outcomes are a result of the novel methodology, not the consumption of a reactive impurity.

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